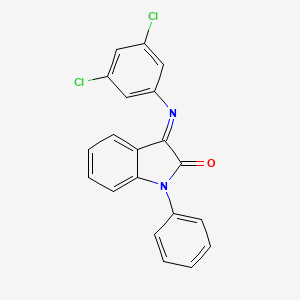

3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one

Description

3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one is a heterocyclic compound featuring an indol-2-one core substituted at position 1 with a phenyl group and at position 3 with a 3,5-dichlorophenylimino moiety. The imino group (–NH–) introduces tautomeric possibilities, while the 3,5-dichlorophenyl substituent contributes strong electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)imino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O/c21-13-10-14(22)12-15(11-13)23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOCQDADKJJVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)Cl)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362998 | |

| Record name | 11L-324S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303984-51-2 | |

| Record name | 11L-324S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one typically involves the reaction of 3,5-dichloroaniline with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole ring and chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antiviral and antimicrobial properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and hypothetical properties of 3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one and related compounds:

Key Comparisons

Electron Effects and Reactivity

- Trifluoromethyl () and sulfanyl () groups introduce distinct electronic profiles: trifluoromethyl increases lipophilicity and stability, while sulfanyl enables disulfide bond formation or nucleophilic substitution .

Solubility and Bioavailability

- The imino group in the target compound may facilitate hydrogen bonding, but its neutral form contrasts with the hydrochloride salt in ’s analog, which exhibits higher aqueous solubility .

- Dimethylphenyl substituents () reduce electronegativity compared to dichlorophenyl, likely decreasing polarity and altering membrane permeability .

Steric and Binding Interactions

- Benzylaminoethyl in introduces a flexible chain, enabling interactions with deeper hydrophobic pockets, whereas the target compound’s rigid imino group may restrict conformational flexibility .

Research Findings and Hypotheses

While direct comparative studies are absent in the provided evidence, structural analysis suggests:

Bioactivity Potential: The dichlorophenylimino group may enhance binding to targets like kinases or GPCRs due to combined electronic and steric effects.

Synthetic Utility : The absence of sulfanyl or trifluoromethyl groups (cf. and ) may simplify synthesis but limit functionalization routes .

Toxicity Considerations : Dichlorophenyl groups are associated with higher environmental persistence compared to dimethylphenyl, warranting ecotoxicological studies .

Biological Activity

3-(3,5-Dichlorophenyl)imino-1-phenylindol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings on its biological activity, including its effects on various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : C17H12Cl2N2O

- Molecular Weight : 339.19 g/mol

This structure features a dichlorophenyl group, which is significant for its biological activity due to the electronic and steric effects imparted by the chlorine substituents.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas of interest:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cancer cells, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has been reported to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. The inhibition potency and specificity towards MAO-A and MAO-B isoforms are crucial for understanding its therapeutic potential in treating conditions like Parkinson's disease.

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of this compound against various bacterial strains, suggesting it could be a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound. Below are summarized findings from notable research:

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to inhibit MAO-B suggests that it may interact with the active site of the enzyme, preventing substrate access and subsequent enzymatic reaction.

- Cell Cycle Disruption : Evidence indicates that it may induce apoptosis in cancer cells by disrupting their cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.